molecular formula C19H16N2O5 B3009262 N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-52-8

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3009262
CAS No.: 941898-52-8
M. Wt: 352.346
InChI Key: HMJFIFNRQGWSHC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-based derivative characterized by a 1,3-benzodioxole moiety at the N3 position, an ethyl group at the N1 position, and a hydroxyl group at the C4 position.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-21-13-6-4-3-5-12(13)17(22)16(19(21)24)18(23)20-11-7-8-14-15(9-11)26-10-25-14/h3-9,22H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJFIFNRQGWSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride (SOCl2) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit mitochondrial membrane potential, affecting cellular energy production and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular weight, and key structural features:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Reference
N-(2H-1,3-Benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Target) C₂₀H₁₈N₂O₅ 366.37 g/mol 1-Ethyl, 4-hydroxy, 2-oxo, N-(benzodioxol-5-yl) Quinoline-3-carboxamide -
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) C₂₇H₃₆N₂OS 437.62 g/mol 1-Pentyl, 4-thioxo, N3-(3,5-dimethyladamantyl) Quinoline-3-carboxamide
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) C₂₆H₃₅N₃O₂ 422.58 g/mol 1-Pentyl, 4-oxo, N3-(3,5-dimethyladamantyl) Naphthyridine-3-carboxamide
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide C₂₂H₂₁N₅O₃ 403.43 g/mol 1-Methyl, 2-oxo, N-(triazolyl-methoxyphenylethyl) Quinoline-4-carboxamide
3-(1,3-Benzodioxol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide C₂₈H₂₅N₃O₄ 467.5 g/mol N-(indolylethyl), 3-benzodioxolyl, 2-methyl Tetrahydroisoquinoline-4-carboxamide

Key Observations

Substituent Effects: The ethyl group at N1 in the target compound may confer moderate lipophilicity compared to bulkier substituents like pentyl or adamantyl in analogs (e.g., compound 47) .

Core Structure Variations: Replacement of the quinoline core with a naphthyridine (compound 67) or tetrahydroisoquinoline (compound 1219581-53-9) alters the planar aromatic system, which may affect DNA intercalation or enzyme inhibition .

Benzodioxole vs. Other Aryl Groups :

  • The benzodioxole moiety in the target compound and compound 1219581-53-9 contrasts with adamantyl or triazole-containing groups in other analogs. Benzodioxole’s electron-rich nature may improve metabolic stability compared to adamantyl’s steric bulk .

Physicochemical Properties

  • Molecular Weight : The target compound (366.37 g/mol) is lighter than adamantyl-substituted analogs (e.g., compound 47: 437.62 g/mol), suggesting better compliance with Lipinski’s rule for drug-likeness .
  • Functional Groups : The hydroxyl and carboxamide groups in the target compound may enhance aqueous solubility compared to thioxo or methyl-substituted derivatives .

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